molecular formula C7H16ClNO B1417393 (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 2059911-70-3

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B1417393
CAS No.: 2059911-70-3
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-RGMNGODLSA-N
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Description

(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride is a chiral compound that features a piperidine ring substituted with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts or reagents to ensure the desired stereochemistry. Common synthetic routes include:

    Reduction of Ketones or Aldehydes: Using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.

    Asymmetric Synthesis: Employing chiral auxiliaries or ligands to induce the desired stereochemistry during the formation of the piperidine ring.

Industrial Production Methods

Industrial production of (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride often involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. This may include continuous flow processes and the use of high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alkane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: Utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Piperidin-4-yl)ethan-1-ol hydrochloride: The enantiomer of (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride, with different stereochemistry and potentially different biological activity.

    1-(Piperidin-4-yl)ethan-1-one: The corresponding ketone, which can be used as a precursor in the synthesis of (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride.

    4-Piperidinol: A related compound with a hydroxyl group directly attached to the piperidine ring.

Uniqueness

(S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral targets.

Properties

IUPAC Name

(1S)-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059911-70-3
Record name (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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